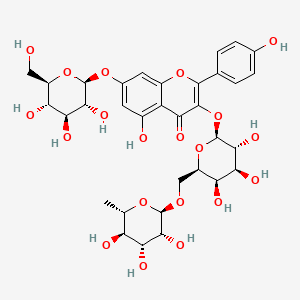

Kaempferol-3-O-robinoside-7-O-glucoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C33H40O20 |

|---|---|

Peso molecular |

756.7 g/mol |

Nombre IUPAC |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |

Clave InChI |

SCEPATPTKMFDSR-MVQIQBPISA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Kaempferol-3-O-robinoside-7-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-O-robinoside-7-O-glucoside is a complex flavonoid glycoside that has been identified in several plant species, some with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, distribution, and analytical methodologies relevant to this compound. While specific quantitative data and detailed experimental protocols for this particular glycoside are not extensively available in the public domain, this document synthesizes existing information on related compounds and generalizable techniques to provide a foundational resource for researchers. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known biological activities of structurally similar kaempferol (B1673270) derivatives.

Natural Sources and Distribution

This compound has been identified as a constituent of a select number of plant species. The primary documented sources include:

-

Withania somnifera (Ashwagandha): This plant, a staple in Ayurvedic medicine, is a significant source of the compound. Notably, this compound has been identified as a botanical marker in the aerial parts of Withania somnifera[1][2].

-

Gynura species: Various species within the Gynura genus, which are used in traditional medicine in parts of Asia, have been reported to contain a variety of kaempferol glycosides, including compounds structurally related to this compound[3][4]. While the presence of Kaempferol-3-O-robinobioside has been noted in Gynura divaricata, specific confirmation and quantification of the 7-O-glucoside derivative remains to be extensively documented[3].

-

Strychnos species: This genus of flowering plants is another reported source of this compound.

-

Vinca species: Plants of the Vinca genus, known for producing a variety of alkaloids, have also been cited as containing this flavonoid glycoside.

It is important to note that while these plants are identified as sources, comprehensive quantitative data on the concentration of this compound within different plant parts and across various geographical locations is currently limited in publicly accessible literature.

Quantitative Data

A thorough review of existing scientific literature reveals a notable gap in quantitative data specifically for this compound. While studies have quantified total flavonoids or other major kaempferol glycosides in the source plants, specific concentrations for this compound are not widely reported. The table below is presented as a template for future research, as no specific values could be populated from the available data.

Table 1: Quantitative Distribution of this compound in Natural Sources (Illustrative)

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Method of Analysis | Reference |

| Withania somnifera | Aerial Parts | Data not available | HPLC-UV/MS | |

| Gynura divaricata | Leaves | Data not available | UPLC-MS/MS | |

| Strychnos sp. | Not specified | Data not available | Not specified | |

| Vinca sp. | Not specified | Data not available | Not specified |

Experimental Protocols

Detailed and validated experimental protocols for the extraction, isolation, and quantification of this compound are not explicitly detailed in the reviewed literature. However, based on standard methodologies for flavonoid glycosides, a general workflow can be proposed.

General Extraction and Isolation Workflow

The isolation of this compound would typically involve a multi-step process beginning with extraction from the plant matrix, followed by chromatographic purification.

Quantification Methodology

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard for the quantification of flavonoid glycosides.

Instrumentation:

-

HPLC System: A standard HPLC system with a C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is common.

-

Detection:

-

UV-Vis Detector: Monitoring at wavelengths around 265 nm and 350 nm, characteristic for kaempferol glycosides.

-

Mass Spectrometer (LC-MS/MS): For higher sensitivity and selectivity, tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode would be the preferred method for accurate quantification, especially in complex matrices.

-

Standard Preparation:

A certified reference standard of this compound would be required for the preparation of a calibration curve to ensure accurate quantification.

Potential Signaling Pathways and Biological Activities

Direct studies on the biological activity and mechanism of action of this compound are scarce. However, the activities of its aglycone, kaempferol, and other related glycosides provide insights into its potential therapeutic effects, which are often linked to anti-inflammatory and antioxidant properties.

Many kaempferol derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Based on studies of similar compounds, this compound may exhibit antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant enzymes. The anti-inflammatory actions are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines by interfering with the NF-κB and MAPK signaling cascades[5][6][7][8][9][10].

Conclusion and Future Directions

This compound is a naturally occurring flavonoid glycoside with a limited but identified distribution in the plant kingdom. While its presence in medicinally important plants like Withania somnifera suggests potential biological activity, there is a clear need for further research. Future studies should focus on:

-

Quantitative Analysis: Development and validation of robust analytical methods to accurately quantify the concentration of this compound in its natural sources.

-

Isolation and Characterization: Detailed protocols for the efficient isolation and purification of this compound to enable further biological testing.

-

Pharmacological Evaluation: In-depth investigation of its biological activities, including its anti-inflammatory, antioxidant, and other potential therapeutic effects.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet understudied, natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. phcog.com [phcog.com]

- 4. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsit.com [ijsit.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Kaempferol-3-O-robinoside-7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics and potential biological activities of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 756.66 g/mol |

| Molecular Formula | C₃₃H₄₀O₂₀ |

| Synonyms | Kaempferol (B1673270) 3-robinobioside-7-glucoside |

Chemical Structure

This compound is a glycosylated flavonoid. Its core structure is the flavonol kaempferol, which is substituted with a robinoside moiety at the 3-position and a glucoside moiety at the 7-position of the C ring. The IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one.

A simplified logical diagram of the molecular components is presented below.

Caption: Hierarchical structure of this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for this compound is limited, studies on structurally similar kaempferol glycosides suggest potent anti-inflammatory and antioxidant activities. Research on a closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has demonstrated its ability to suppress inflammatory responses by inhibiting key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol glycosides are often attributed to the downregulation of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Kaempferol glycosides are hypothesized to inhibit this pathway by preventing the degradation of IκB.

Caption: Proposed inhibition of the NF-κB signaling pathway.

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators. Kaempferol glycosides may exert their anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins.

Caption: Postulated inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound, based on methodologies reported for kaempferol and its derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Workflow:

Caption: DPPH radical scavenging assay workflow.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as DMSO. Perform serial dilutions to obtain a range of concentrations.

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A control containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay evaluates the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow:

Caption: Nitric oxide inhibition assay workflow.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: MTT assay workflow for anticancer activity.

Protocol:

-

Cell Culture: Culture a chosen cancer cell line in its recommended medium.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress. The information provided in this guide, including its physicochemical properties, potential mechanisms of action, and standardized experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this specific flavonoid glycoside and to explore its therapeutic potential.

The Biosynthetic Pathway of Kaempferol-3-O-robinoside-7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a complex flavonoid glycoside that has been identified in various plant species, including Vigna aconitifolia[1]. Like many flavonoids, its bioactivity and bioavailability are significantly influenced by its glycosylation pattern. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, derivatization, and application in drug development and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathway, summarizing key enzymatic steps, quantitative data, and experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the kaempferol (B1673270) aglycone through the well-established flavonoid biosynthesis pathway. This is followed by a series of sequential glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs). Each step involves the transfer of a sugar moiety from an activated sugar donor (a UDP-sugar) to a specific hydroxyl group on the kaempferol backbone or the previously attached sugar.

The proposed biosynthetic pathway involves three key glycosylation steps:

-

Galactosylation at the 3-O-position: The initial glycosylation step is the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of kaempferol, forming kaempferol-3-O-galactoside. This reaction is catalyzed by a flavonol 3-O-galactosyltransferase.

-

Rhamnosylation of the 3-O-galactoside: Subsequently, a rhamnose unit is added to the galactose at the 3-O position to form the robinobioside disaccharide (rhamnosyl-(1→6)-galactose). This step is catalyzed by a specific rhamnosyltransferase that recognizes the flavonoid-3-O-galactoside as a substrate.

-

Glucosylation at the 7-O-position: The final step is the glucosylation of the 7-hydroxyl group of kaempferol-3-O-robinobioside, yielding the final product, this compound. This reaction is catalyzed by a flavonoid 7-O-glucosyltransferase.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The enzymatic characterization of the specific UDP-glycosyltransferases involved in the complete biosynthesis of this compound is not yet fully elucidated in the scientific literature. However, kinetic data for homologous enzymes that catalyze similar reactions provide valuable insights into the efficiency and substrate specificity of these transformations.

| Enzyme Type | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| Flavonol 3-O-rhamnosyltransferase (HmF3RT) | Quercetin | 5.14 | - | 2.21 x 105 | Hypericum monogynum | [2] |

| Deoxynivalenol UDP-glucosyltransferase (ZjUGT) | Deoxynivalenol, UDP-Glc | - | 0.93 | 2450 | Ziziphus jujuba | [3] |

Note: The provided data are for homologous enzymes and not the specific enzymes in the direct pathway of this compound biosynthesis. This table is intended to provide a general understanding of the kinetic properties of flavonoid glycosyltransferases.

Experimental Protocols

The characterization of the enzymes in the biosynthetic pathway of this compound typically involves several key experimental procedures.

Heterologous Expression and Purification of UDP-Glycosyltransferases

The genes encoding the putative UGTs are often cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, to obtain sufficient quantities of the active enzyme for characterization[4][5].

Caption: General workflow for heterologous expression and purification of UGTs.

In Vitro Enzyme Activity Assays

The functional activity of the purified UGTs is determined through in vitro assays. These assays typically involve incubating the purified enzyme with the acceptor substrate (e.g., kaempferol, kaempferol-3-O-galactoside) and the activated sugar donor (e.g., UDP-galactose, UDP-rhamnose, UDP-glucose). The formation of the glycosylated product is then monitored.

a) HPLC-Based Assay

A common method for detecting and quantifying the product of a UGT reaction is High-Performance Liquid Chromatography (HPLC)[6][7][8][9].

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing the purified UGT, the acceptor substrate, the UDP-sugar donor, and a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5)[3].

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 22°C) for a defined period[3].

-

Quenching: Stop the reaction by adding a solvent such as methanol[3].

-

Analysis: Analyze the reaction mixture by reverse-phase HPLC. The formation of the product is monitored by detecting its absorbance at a specific wavelength (e.g., 340 nm for flavonoids) and comparing its retention time to a known standard if available.

Caption: Workflow for an HPLC-based UGT activity assay.

b) UDP-Glo™ Glycosyltransferase Assay

An alternative, high-throughput method is the UDP-Glo™ Glycosyltransferase Assay. This assay measures the amount of UDP produced during the glycosyltransferase reaction, which is directly proportional to the enzyme activity.

Protocol Outline:

-

Glycosyltransferase Reaction: Perform the enzymatic reaction in a multi-well plate.

-

UDP Detection: Add the UDP-Glo™ Detection Reagent, which converts the generated UDP to ATP.

-

Luminescence Measurement: The newly synthesized ATP is used in a luciferase reaction to generate a light signal, which is measured using a luminometer.

Conclusion

The biosynthesis of this compound is a complex process involving a series of precise glycosylation steps catalyzed by UDP-glycosyltransferases. While the complete enzymatic pathway from a single plant source has not been fully elucidated, this guide provides a scientifically grounded, proposed pathway based on current knowledge of flavonoid biosynthesis. The outlined experimental protocols offer a roadmap for the further characterization of the specific enzymes involved. A deeper understanding of this biosynthetic pathway will be instrumental in harnessing the potential of this and similar complex flavonoids for therapeutic and biotechnological applications.

References

- 1. Kaempferol 3-robinobioside-7-glucoside | C33H40O20 | CID 44258756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Heterologous expression of Arabidopsis UDP-glucosyltransferases in Saccharomyces cerevisiae for production of zearalenone-4-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. longdom.org [longdom.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. phcog.com [phcog.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Kaempferol-3-O-robinoside-7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a naturally occurring flavonol triglycoside that has been identified in various plant species, notably in Withania somnifera (Ashwagandha). As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications. Flavonoids, in general, are recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive overview of the methodologies and conceptual frameworks for screening the biological activities of this compound.

While specific experimental data for this particular glycoside is limited in publicly available literature, this document outlines the key biological activities associated with its aglycone, kaempferol (B1673270), and other related kaempferol glycosides. The provided experimental protocols and data tables serve as a robust starting point for researchers initiating screening programs for this and other similar natural products.

Quantitative Data on Biological Activities

The following tables summarize the biological activities of kaempferol and its related glycosides, offering a comparative look at their potential efficacy. It is important to note that these values are illustrative and the activity of this compound would need to be determined experimentally.

Table 1: Antioxidant Activity of Kaempferol and Related Glycosides

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Kaempferol | DPPH radical scavenging | 15.5 | Ascorbic Acid | 28.4 |

| Kaempferol-3-O-glucoside | DPPH radical scavenging | 45.2 | Ascorbic Acid | 28.4 |

| Kaempferol-3-O-rutinoside | ABTS radical scavenging | 12.8 | Trolox | 8.5 |

| Kaempferol | ABTS radical scavenging | 9.2 | Trolox | 8.5 |

Table 2: Anti-inflammatory Activity of Kaempferol and Related Glycosides

| Compound | Cell Line | Assay | IC50 (µM) |

| Kaempferol | RAW 264.7 | NO production inhibition | 22.1 |

| Kaempferol-3-O-glucoside | RAW 264.7 | NO production inhibition | 58.7 |

| Kaempferol | J774A.1 | TNF-α secretion inhibition | 18.5 |

Table 3: Anticancer Activity of Kaempferol and Related Glycosides

| Compound | Cell Line | Assay | IC50 (µM) |

| Kaempferol | MCF-7 (Breast Cancer) | MTT | 25.3 |

| Kaempferol | A549 (Lung Cancer) | SRB | 32.1 |

| Kaempferol-3-O-rhamnoside | HCT-116 (Colon Cancer) | MTT | 41.5 |

Table 4: Enzyme Inhibitory Activity of Kaempferol and Related Glycosides

| Compound | Enzyme | IC50 (µM) |

| Kaempferol | α-Glucosidase | 48.2 |

| Kaempferol-3-O-gentiobioside | α-Glucosidase | 50.0[1] |

| Kaempferol | Tyrosinase | 35.7 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the screening of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.

-

Assay procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Preparation of ABTS radical cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS working solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

-

Assay procedure:

-

Add 10 µL of each sample dilution to 190 µL of the ABTS working solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Anti-inflammatory Activity Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

-

Cell culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity Assays

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

-

Cell seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of viable cells.

Protocol:

-

Cell seeding and treatment: Follow the same procedure as for the MTT assay.

-

Cell fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Dye solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measurement: Measure the absorbance at 510 nm.

-

Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Enzyme Inhibition Assays

Principle: This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically.

Protocol:

-

Reaction mixture: In a 96-well plate, add 50 µL of phosphate (B84403) buffer (100 mM, pH 6.8), 10 µL of various concentrations of this compound, and 20 µL of α-glucosidase solution (1 U/mL).

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate addition: Add 20 µL of 5 mM pNPG solution to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Stop reaction: Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measurement: Measure the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Principle: This assay determines the inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product.

Protocol:

-

Reaction mixture: In a 96-well plate, add 40 µL of L-DOPA solution (2.5 mM), 20 µL of various concentrations of this compound, and 20 µL of phosphate buffer (50 mM, pH 6.5).

-

Pre-incubation: Incubate at 37°C for 10 minutes.

-

Enzyme addition: Add 20 µL of mushroom tyrosinase solution (100 U/mL) to initiate the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 475 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by kaempferol and its glycosides, as well as a general workflow for in vitro biological activity screening.

Signaling Pathways

Caption: NF-κB Signaling Pathway Inhibition by Kaempferol Glycosides.

Caption: MAPK Signaling Pathway Modulation by Kaempferol Glycosides.

Caption: PI3K/Akt Signaling Pathway and its Inhibition.

Experimental Workflow

Caption: General Workflow for In Vitro Biological Activity Screening.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound. While direct experimental data on this specific compound is emerging, the information on its aglycone, kaempferol, and related glycosides strongly suggests a promising profile for antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities. The detailed protocols and visual representations of signaling pathways and workflows are intended to equip researchers with the necessary tools and knowledge to embark on a thorough investigation of this and other novel natural products. Further in-depth studies, including in vivo experiments and mechanistic elucidations, will be crucial in fully realizing the therapeutic potential of this compound.

References

Kaempferol-3-O-robinoside-7-O-glucoside: A Technical Guide to its Potential Pharmacological Effects

Disclaimer: Scientific research on the specific flavonoid glycoside, Kaempferol-3-O-robinoside-7-O-glucoside, is limited. This guide extrapolates its potential pharmacological effects based on the extensive research conducted on its aglycone parent, kaempferol (B1673270), and its other common glycosides. The experimental data and signaling pathways detailed herein primarily pertain to kaempferol and serve as a predictive framework for the potential bioactivities of this compound.

Introduction

This compound is a complex flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are well-recognized for their diverse health-promoting benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[2] Kaempferol, the aglycone core of this molecule, has been the subject of numerous in vitro and in vivo studies, demonstrating a wide array of pharmacological activities, including anticancer, neuroprotective, and cardioprotective effects.[3][4] The glycosidic moieties attached to the kaempferol core can influence the molecule's bioavailability, solubility, and metabolic fate, thereby modulating its biological activity. This technical guide provides an in-depth overview of the potential pharmacological effects of this compound, based on the established bioactivities of kaempferol and its related glycosides.

Potential Pharmacological Effects

The pharmacological potential of this compound is predicted to encompass antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. These effects are thought to be mediated through the modulation of various cellular signaling pathways.

Antioxidant Effects

Kaempferol is a potent antioxidant capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[5] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them. The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

Quantitative Data on Antioxidant Activity of Kaempferol and Related Glycosides

| Compound | Assay | IC50 Value | Reference |

| Kaempferol | DPPH radical scavenging | 47.93 µM | [8] |

| Kaempferol | ABTS radical scavenging | 0.337 µM | [8] |

| Kaempferol | Superoxide scavenging | 0.243 mM | [9] |

| Kaempferol-3-O-glucoside | DPPH radical scavenging | 13.41 ± 0.64 µg/mL | [10][11] |

| Kaempferol-7-O-glucoside | DPPH radical scavenging | > 100 µM | [8] |

| Kaempferol-3-O-rhamnoside | DPPH radical scavenging | > 100 µM | [8] |

| Kaempferol-3-O-rutinoside | DPPH radical scavenging | > 100 µM | [8] |

Anti-inflammatory Effects

Kaempferol and its glycosides have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[12][13] Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] Kaempferol also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, further contributing to its anti-inflammatory effects.[2]

Quantitative Data on Anti-inflammatory Activity of Kaempferol and Related Glycosides

| Compound | Cell Line | Parameter Measured | Effect | Concentration | Reference |

| Kaempferol | RAW 264.7 | Nitric Oxide Production | Inhibition | IC50 ~11.2 µg/ml (for Quercetin, a related flavonoid) | [14] |

| Kaempferol-3-O-β-rutinoside | RAW 264.7 | Nitric Oxide Production | Inhibition | Dose-dependent (up to 300 µM) | [2][15] |

| Kaempferol | Cardiac Fibroblasts | TNF-α, IL-6, IL-1β, IL-18 | Significant Suppression | 12.5 to 25 µg/mL | [16] |

| Kaempferol | Human Hepatocarcinoma (HepG2) | TNF-α | Reduction to basal levels | 20 µM | [16] |

Anticancer Effects

The anticancer activity of kaempferol is multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis and angiogenesis.[3][17] These effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][18] Kaempferol has been shown to be cytotoxic to a wide range of cancer cell lines.

Quantitative Data on Anticancer Activity of Kaempferol

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MDA-MB-231 | Breast Cancer | 43 µmol/L | 72 h | [17] |

| BT474 | Breast Cancer | > 100 µmol/L | 72 h | [17] |

| MCF-7 | Breast Cancer | 90.28 ± 4.2 µg/ml | - | [19] |

| A549 | Lung Cancer | 35.80 ± 0.4 µg/ml | - | [19] |

| HepG2 | Liver Cancer | 30.92 µM | - | [8] |

| Huh7 | Liver Cancer | 4.75 µM (hypoxic conditions) | - | [18] |

| CT26 | Colon Cancer | 88.02 µM | - | [8] |

| HCT-8 | Colon Cancer | 177.78 µM | - | [18] |

| B16F1 | Melanoma | 70.67 µM | - | [8] |

| LNCaP | Prostate Cancer | 28.8 ± 1.5 µM | - | [20] |

| PC-3 | Prostate Cancer | 58.3 ± 3.5 µM | - | [20] |

Neuroprotective Effects

The neuroprotective effects of kaempferol and its glycosides are primarily linked to their antioxidant and anti-inflammatory properties.[21] By mitigating oxidative stress and neuroinflammation, these compounds can protect neurons from damage in various models of neurological disorders. Key mechanisms include the inhibition of microglial activation and the suppression of pro-inflammatory mediators in the brain through the inhibition of NF-κB and STAT3 activation.[21]

Key Signaling Pathways

dot

Caption: Kaempferol-mediated activation of the Nrf2 antioxidant pathway.

dot

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by kaempferol.

dot

References

- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apjai-journal.org [apjai-journal.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ijcmas.com [ijcmas.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Kaempferol-3-O-robinoside-7-O-glucoside: A Literature Review for Researchers

An In-depth Technical Guide on a Promising Flavonol Triglycoside

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a complex flavonol triglycoside, a class of flavonoids known for their potential therapeutic properties. This document provides a comprehensive overview of the current scientific literature on this specific compound, tailored for researchers, scientists, and professionals in drug development. While research on this particular glycoside is still emerging, this guide synthesizes the available data on its structure, natural sources, and a comparative analysis of its potential bioactivities based on related kaempferol (B1673270) glycosides.

Chemical Structure and Properties

This compound is characterized by a central kaempferol aglycone linked to three sugar moieties. Its chemical structure has been elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₂₀ | [2] |

| Molecular Weight | 756.66 g/mol | |

| CAS Number | 114924-89-9 | [2] |

| Natural Sources | Withania somnifera (Ashwagandha) | [3] |

Natural Occurrence and Isolation

This compound has been identified as a constituent of Withania somnifera, a plant widely used in traditional Ayurvedic medicine.[3][4] The isolation and characterization of this compound from the aerial parts of the plant have been described in the literature, providing a basis for its further investigation.[3]

A general workflow for the isolation of flavonoid glycosides from plant material is depicted below.

Biological Activities and Therapeutic Potential

Direct studies on the biological activities of this compound are limited. However, extensive research on its aglycone, kaempferol, and other kaempferol glycosides provides a strong basis for predicting its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.[5][6][7][8][9][10][11]

A comparative study on kaempferol and its simpler glycosides (kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside) demonstrated that the aglycone, kaempferol, generally exhibits stronger biological activity.[5][6] This suggests that the glycosidic moieties may influence the bioavailability and activity of the parent molecule.

Table 2: Comparative IC₅₀ Values of Kaempferol and Related Glycosides in Cancer Cell Lines

| Compound | HepG2 (μM) | CT26 (μM) | B16F1 (μM) | Reference |

| Kaempferol | 30.92 | 88.02 | 70.67 | [6] |

| Kaempferol-7-O-glucoside | >100 | >100 | >100 | [6] |

| Kaempferol-3-O-rhamnoside | >100 | >100 | >100 | [6] |

| Kaempferol-3-O-rutinoside | >100 | >100 | >100 | [6] |

Table 3: Comparative Antioxidant Activity of Kaempferol and Related Glycosides

| Compound | DPPH Radical Scavenging Activity | ABTS Radical Scavenging Activity | Reference |

| Kaempferol | Strongest | Strongest | [5][6] |

| Kaempferol-7-O-glucoside | Moderate | Moderate | [5][6] |

| Kaempferol-3-O-rhamnoside | Weak | Weak | [5][6] |

| Kaempferol-3-O-rutinoside | Weak | Weak | [5][6] |

Potential Signaling Pathways

Based on the known mechanisms of kaempferol, it is hypothesized that this compound, upon potential hydrolysis to its aglycone, could modulate key signaling pathways involved in inflammation and cancer.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of this compound are not yet published. However, methodologies used for similar kaempferol glycosides can be adapted.

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The change in absorbance is measured spectrophotometrically.

-

ABTS Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, and the scavenging activity is determined by the decrease in its absorbance.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model to assess anti-inflammatory activity. The inhibition of NO production in the culture medium is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using ELISA kits.

Anticancer Activity Assays

-

Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of the compound on various cancer cell lines. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells results in a purple formazan (B1609692) product.

-

Apoptosis Assays: The induction of apoptosis can be evaluated by methods such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins like caspases and Bax/Bcl-2.

Conclusion and Future Directions

This compound is a structurally defined flavonol triglycoside with a promising, yet largely unexplored, therapeutic potential. While its presence in the medicinally important plant Withania somnifera is established, dedicated studies on its biological activities are conspicuously absent from the current literature. Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and other potential bioactivities using established in vitro and in vivo models.

-

Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and potential as a therapeutic agent.

-

Comparative Analyses: Direct comparison of its bioactivities with its aglycone, kaempferol, and other related glycosides to understand the structure-activity relationship.

This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound, a molecule that holds potential for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound RS, USP-1354954 - Buy from USP [store.usp.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Kaempferol-3-O-robinoside-7-O-glucoside by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a double-chain flavonol triglycoside that can be extracted from medicinal plants such as Withania somnifera[1]. As a member of the flavonoid family, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The purification of this complex glycoside from crude plant extracts is a critical step for its characterization, biological activity screening, and subsequent drug development. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques.

Data Presentation: Purification of Kaempferol (B1673270) Glycosides

The following tables summarize quantitative data from the purification of various kaempferol glycosides from plant extracts, providing an overview of the expected yields and purity that can be achieved through multi-step chromatographic purification.

Table 1: Summary of a Multi-Step Column Chromatography Purification of Kaempferol Glycosides from Lindera neesiana [2]

| Fraction | Chromatographic Method | Eluent System | Compound Isolated | Yield (mg) |

| Subfraction 2-1-5 | Silica (B1680970) Gel CC | CH₂Cl₂:MeOH:H₂O (7:3:0.5) | Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside-7-O-α-rhamnopyranoside | 550 |

| Subfraction 2-1-6 & 2-1-7 (combined) | Silica Gel CC | CH₂Cl₂:MeOH:H₂O (7:3:0.5) | Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside-7-O-α-rhamnopyranoside | 1630 |

| Subfraction 2-1-8 | Silica Gel CC | CH₂Cl₂:MeOH:H₂O (7:3:0.5) | Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside-7-O-α-rhamnopyranoside | 600 |

| Subfraction 2-1-10 | Silica Gel CC | CH₂Cl₂:MeOH:H₂O (7:3:0.5) | Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl (1→6)]-β-glucopyranoside | 553 |

| Subfraction 3-2-7 | Silica Gel CC | CH₂Cl₂:MeOH:H₂O (8:2:0.1) | Kaempferol 3-O-β-glucopyranosyl-(1→2)-[α-rhamnopyranosyl (1→6)]-β-glucopyranoside | 487 |

| Subfraction 3-2-8 | Silica Gel CC | CH₂Cl₂:MeOH:H₂O (8:2:0.1) | Kaempferol 3-O-sophoroside | 121 |

| Subfraction 3-2-10 | Silica Gel CC | CH₂Cl₂:MeOH:H₂O (8:2:0.1) | Kaempferol 3-O-β-glucopyranosyl(1→2)- α-rhamnopyranoside-7-O-α-rhamnopyranoside | 106 |

| Subfraction 3-2-11, 3-2-12 & 3-2-13 (combined) | Silica Gel CC | CH₂Cl₂:MeOH:H₂O (8:2:0.1) | Kaempferol 3-O-β-glucopyranosyl(1→2)- α-rhamnopyranoside-7-O-α-rhamnopyranoside | 200 |

| Fraction 4 | Sephadex LH-20 followed by Silica Gel CC | 50% MeOH then CH₂Cl₂:MeOH:H₂O (8:2:0.1) | Kaempferol 3-O-α-rhamnopyranoside | 110 |

Table 2: Purity of Kaempferol Achieved by Different Chromatographic Techniques from Cassia fistula L. Flowers [3]

| Chromatographic Technique | Purity Achieved |

| Thin Layer Chromatography (TLC) | 15% |

| High-Performance Liquid Chromatography (HPLC) | 85-90% |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from a plant source like Withania somnifera.

Extraction of Crude Flavonoid Glycosides

This protocol outlines the initial extraction of flavonoid glycosides from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Withania somnifera)

-

Methanol (B129727) (HPLC grade)

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Macerate the dried and powdered plant material in methanol at room temperature for 48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

-

The crude extract can be stored at -20°C until further purification.

Multi-Step Column Chromatography Purification

This protocol describes a multi-step column chromatography approach for the fractionation and purification of the target compound. This is adapted from a successful protocol for the separation of various kaempferol glycosides[2].

Materials:

-

Crude methanol extract

-

MCI gel CHP20P

-

Sephadex LH-20

-

Silica gel (60-120 mesh)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Glass columns for chromatography

-

Fraction collector

Procedure:

Step 2.1: Initial Fractionation on MCI Gel

-

Suspend the crude methanol extract in water and apply it to a column packed with MCI gel CHP20P.

-

Elute the column successively with water, followed by increasing concentrations of methanol (e.g., 40%, 60%, 80%, and 100% MeOH).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

Step 2.2: Size Exclusion Chromatography on Sephadex LH-20

-

Subject the flavonoid-rich fractions obtained from the MCI gel chromatography to a Sephadex LH-20 column.

-

Elute the column initially with water, followed by methanol.

-

Collect and pool fractions based on their TLC profiles.

Step 2.3: Silica Gel Column Chromatography

-

Apply the partially purified fractions from the Sephadex LH-20 column to a silica gel column.

-

Elute the column with a solvent system of dichloromethane, methanol, and water. A common starting ratio is CH₂Cl₂:MeOH:H₂O (8:2:0.1, v/v/v). The polarity can be gradually increased by increasing the proportion of methanol.

-

Collect fractions and monitor by TLC. Fractions containing the pure compound, as determined by a single spot on the TLC plate, should be pooled and concentrated.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is recommended. The following protocol is adapted from an analytical HPLC method for flavonoid glycosides in Withania somnifera[4].

Materials:

-

Partially purified this compound fraction

-

Preparative HPLC system with a PDA detector

-

Preparative C18 column (e.g., 19 x 100 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Methanol for sample dissolution

Procedure:

-

Dissolve the partially purified fraction in a minimal amount of methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the following conditions:

-

Column: Preparative C18 column

-

Mobile Phase: A gradient elution can be optimized based on analytical HPLC. A suggested starting gradient is:

-

0-10 min: 10-20% B

-

10-20 min: 20-45% B

-

20-30 min: 45-80% B (hold for 5 min)

-

35-40 min: Return to 10% B

-

-

Flow Rate: Adjust according to the column dimensions (e.g., 15-25 mL/min for a 19 mm ID column).

-

Detection: Monitor the elution at a wavelength of 350 nm.

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

-

-

Collect the peak corresponding to this compound based on its retention time, which can be predetermined by analytical HPLC.

-

Concentrate the collected fraction under reduced pressure to obtain the purified compound.

-

Assess the purity of the final product using analytical HPLC. A purity of >98% is often achievable.

Mandatory Visualizations

Experimental Workflow

Caption: Purification workflow for this compound.

Signaling Pathways

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A structurally similar compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been demonstrated to inhibit the NF-κB, MAPKs, and Akt signaling pathways[5].

Caption: Anti-inflammatory signaling pathways modulated by Kaempferol glycosides.

References

Application Note: Quantitative Analysis of Kaempferol-3-O-robinoside-7-O-glucoside by HPLC-UV/Vis

Abstract

This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with UV/Vis detection for the quantitative analysis of Kaempferol-3-O-robinoside-7-O-glucoside, a significant flavonol triglycoside found in the aerial parts of Withania somnifera (Ashwagandha). This method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate technique for the quantification of this bioactive compound in plant extracts and pharmaceutical formulations. The protocol provides detailed procedures for sample preparation, chromatographic separation, and method validation, ensuring reproducibility and robustness.

Introduction

This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As a key bioactive constituent in medicinal plants such as Withania somnifera, its accurate quantification is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.[1][2] This document outlines a straightforward and validated RP-HPLC-UV/Vis method for the precise measurement of this compound. A United States Pharmacopeia (USP) reference standard for this compound is available, which is essential for accurate quantification and method validation.[3][4][5][6][7]

Experimental Protocols

Sample Preparation: Extraction from Withania somnifera Aerial Parts

This protocol describes the extraction of this compound from the dried aerial parts of Withania somnifera.

Materials and Reagents:

-

Dried and powdered aerial parts of Withania somnifera

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 50 mL of methanol-water (70:30, v/v).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Allow the mixture to stand for 1 hour at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC-UV/Vis Method Protocol

This protocol details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 10-20% B10-20 min: 20-30% B20-25 min: 30-10% B25-30 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 350 nm |

Preparation of Standard Solutions

Procedure:

-

Prepare a stock solution of this compound USP reference standard at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Range

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Calibration Equation | y = mx + c |

Table 2: Precision

| Precision Level | Concentration (µg/mL) | % RSD |

| Intra-day (n=6) | 10 | < 2.0 |

| 50 | < 2.0 | |

| 100 | < 2.0 | |

| Inter-day (n=6) | 10 | < 2.5 |

| 50 | < 2.5 | |

| 100 | < 2.5 |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 25 | Mean ± SD | 90 - 108 |

| 50 | Mean ± SD | 90 - 108 |

| 75 | Mean ± SD | 90 - 108 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound RS, USP-1354954 - Buy from USP [store.usp.org]

- 7. This compound USP Reference Standard [sigmaaldrich.com]

Application Note: LC-MS/MS Analysis of Kaempferol-3-O-robinoside-7-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of Kaempferol-3-O-robinoside-7-O-glucoside in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a flavonoid glycoside found in various plants. Flavonoids are a class of polyphenolic compounds known for their antioxidant and other potential health benefits. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal products, and investigation of the biological activities of such compounds. This protocol outlines a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of kaempferol (B1673270) glycosides and other flavonoids.[1][2][3][4]

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The user should optimize the protocol for their specific sample type.

-

Homogenization: Weigh 1 gram of the homogenized and lyophilized sample material.

-

Extraction: Add 10 mL of 80% methanol (B129727) in water (v/v) to the sample.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic water bath at 25°C.[3]

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter.

-

Solid-Phase Extraction (SPE) for Clean-up (Optional):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the filtered extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the target analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.[1][5]

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-60% B; 15-17 min: 60-95% B; 17-19 min: 95% B; 19-20 min: 95-5% B; 20-25 min: 5% B |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -4500 V |

| Nebulizer Gas | 40 psi |

| Drying Gas Temperature | 350 °C |

| Drying Gas Flow | 10 L/min |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MS/MS Fragmentation

The fragmentation of flavonoid glycosides in negative ion mode typically involves the loss of sugar moieties. For this compound, the expected fragmentation would be the sequential loss of the glucose and robinose units. The robinose is a disaccharide composed of rhamnose and galactose.

Table 3: Proposed MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 755.2 | 285.0 | -40 |

| Internal Standard (e.g., Rutin) | 609.1 | 300.1 | -45 |

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard solution. The precursor ion corresponds to [M-H]⁻. The primary product ion at m/z 285.0 represents the deprotonated kaempferol aglycone.[6][7]

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison.

Table 4: Example Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 250 | 2.950 |

| 500 | 5.890 |

| Linear Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 5: Example Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85-115 |

| Low | 3 | < 10 | < 10 | 90-110 |

| Medium | 75 | < 10 | < 10 | 90-110 |

| High | 400 | < 10 | < 10 | 90-110 |

Visualization

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound in negative ESI.

References

- 1. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research Portal [iro.uiowa.edu]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01384K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Kaempferol-3-O-robinoside-7-O-glucoside in Herbal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a significant flavonol triglycoside found in various medicinal plants, notably in the aerial parts of Withania somnifera (Ashwagandha).[1] As a member of the flavonoid class of secondary metabolites, it is investigated for a range of potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound in herbal extracts is paramount for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide detailed protocols for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following table summarizes the reported quantitative data for this compound in Withania somnifera.

| Herbal Source | Plant Part | Extraction Solvent | Analytical Method | Concentration (% w/w) | Reference |

| Withania somnifera | Leaves | Methanol (B129727) | HPLC-UV | 0.022 - 0.069 | [1] |

| Withania somnifera | Aerial Parts | Methanol | HPLC-UV | 0.022 - 0.069 | [1] |

| Withania somnifera | Roots | Methanol | HPLC-UV | Not Detected | [1] |

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol outlines a general method for the extraction of this compound from dried herbal material.

Materials:

-

Dried and powdered herbal material (e.g., Withania somnifera leaves)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered herbal material into a centrifuge tube.

-

Add 20 mL of 80% aqueous methanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the plant residue twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure or using a nitrogen evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or UPLC-MS/MS analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

Experimental workflow for herbal extract preparation.

Quantification by HPLC-UV

This method is suitable for routine quality control and quantification where high sensitivity is not paramount.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: 10-40% B

-

20-25 min: 40-10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 350 nm

Standard Preparation:

-

Prepare a stock solution of this compound reference standard (available from commercial suppliers) in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

-

Inject the prepared herbal extract samples.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantification by UPLC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the detection of low concentrations and for complex matrices.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-50% B

-

8-10 min: 50-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions:

-